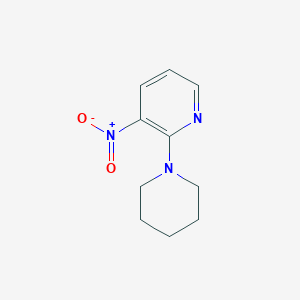

3-Nitro-2-(piperidin-1-YL)pyridine

Description

Properties

IUPAC Name |

3-nitro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O2/c14-13(15)9-5-4-6-11-10(9)12-7-2-1-3-8-12/h4-6H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBDHAOGBMKWDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345529 | |

| Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26930-71-2 | |

| Record name | 3-NITRO-2-(PIPERIDIN-1-YL)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

"3-Nitro-2-(piperidin-1-YL)pyridine" synthesis and characterization

An In-depth Technical Guide to 3-Nitro-2-(piperidin-1-YL)pyridine: Synthesis, Characterization, and Applications

Introduction: A Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and materials science, heterocyclic compounds form the bedrock of discovery. Among these, pyridine and piperidine scaffolds are particularly prominent, appearing in a vast number of pharmaceuticals and biologically active molecules.[1][2][3][4] 3-Nitro-2-(piperidin-1-yl)pyridine, with the chemical formula C₁₀H₁₃N₃O₂, is a molecule that strategically combines these two crucial moieties.[5][6]

This guide provides a comprehensive technical overview of 3-Nitro-2-(piperidin-1-yl)pyridine, focusing on its synthesis, detailed characterization, and potential as a valuable intermediate for further chemical exploration. The molecule's unique structure is defined by two key features:

-

An Activated Pyridine Ring : The presence of a strongly electron-withdrawing nitro group (NO₂) at the 3-position significantly lowers the electron density of the pyridine ring. This electronic modification makes the ring highly susceptible to nucleophilic attack, particularly at the carbon atom adjacent to the nitro group.[1][7]

-

A Bulky Piperidine Substituent : The piperidine ring, attached at the 2-position, introduces a non-planar, lipophilic, and sterically significant group. This feature can influence the molecule's conformation, its binding interactions with biological targets, and its solubility properties.[1]

These characteristics make 3-Nitro-2-(piperidin-1-yl)pyridine not just a stable compound, but a reactive intermediate primed for diverse functionalization, rendering it a subject of significant interest for researchers in drug development and synthetic chemistry.

Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed method for synthesizing 3-Nitro-2-(piperidin-1-yl)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient and highly regioselective, leveraging the inherent electronic properties of the starting materials.

Mechanistic Rationale

The synthesis proceeds by reacting 2-chloro-3-nitropyridine with piperidine.[7] The reaction mechanism is a classic addition-elimination process:

-

Activation : The nitro group at the C-3 position strongly activates the pyridine ring towards nucleophilic attack. It withdraws electron density via resonance and inductive effects, making the C-2 position (bearing the chlorine atom) highly electrophilic.[1][8]

-

Nucleophilic Attack : The nitrogen atom of the piperidine acts as a nucleophile, attacking the electron-deficient C-2 carbon of the pyridine ring. This step disrupts the aromaticity of the ring to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8][9]

-

Elimination and Aromatization : The aromaticity of the pyridine ring is restored through the expulsion of the chloride leaving group. The final product, 3-Nitro-2-(piperidin-1-yl)pyridine, is formed.

This synthetic approach is favored due to the high predictability of the reaction, the commercial availability of the precursors, and the typically good yields obtained.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 26930-71-2 | 3-Nitro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 7. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to 3-Nitro-2-(piperidin-1-YL)pyridine (CAS: 26930-71-2)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Privileged Scaffold in Medicinal Chemistry

Welcome to a comprehensive exploration of 3-Nitro-2-(piperidin-1-YL)pyridine, a heterocyclic compound of significant interest in contemporary chemical research and drug discovery. This guide, intended for the discerning researcher, delves into the synthesis, properties, and potential applications of this molecule, moving beyond a mere recitation of facts to provide a deeper understanding of its chemical rationale and utility. The strategic fusion of a pyridine ring, a nitro group, and a piperidine moiety creates a unique electronic and steric landscape, making it a valuable intermediate for the synthesis of diverse and biologically active compounds.[1]

This document will navigate the intricacies of its synthesis via nucleophilic aromatic substitution, explore its reactivity with a focus on the versatile nitro group, and discuss its potential as a scaffold in medicinal chemistry. We will also provide detailed, actionable protocols and safety guidance to empower your research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is fundamental to its application in research. The key physicochemical and spectroscopic data for 3-Nitro-2-(piperidin-1-YL)pyridine are summarized below.

| Property | Value | Source |

| CAS Number | 26930-71-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃N₃O₂ | [2][3] |

| Molecular Weight | 207.23 g/mol | [2][3] |

| IUPAC Name | 3-nitro-2-(piperidin-1-yl)pyridine | [2] |

| InChIKey | BZBDHAOGBMKWDD-UHFFFAOYSA-N | [2] |

| SMILES | C1CCN(CC1)C2=NC=CC=C2N(=O)=O | [2] |

Spectroscopic Data:

| Technique | Key Observations | Source |

| ¹³C NMR | Provides data on the carbon framework of the molecule. | [1][2] |

| Mass Spectrometry (GC-MS) | The mass spectrum shows characteristic fragmentation patterns, with a notable peak at m/z 79. | [1][2] |

Synthesis and Mechanism: A Nucleophilic Aromatic Substitution Approach

The primary and most logical synthetic route to 3-Nitro-2-(piperidin-1-YL)pyridine is through a nucleophilic aromatic substitution (SNAAr) reaction. This reaction is facilitated by the strong electron-withdrawing nature of the nitro group, which activates the pyridine ring towards nucleophilic attack.[1]

The Underlying Chemistry: Activating the Pyridine Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of a nitro group at the 3-position further depletes the electron density of the ring, particularly at the 2- and 6-positions, making them highly electrophilic. This electronic arrangement makes the displacement of a suitable leaving group at the 2-position by a nucleophile, such as piperidine, a favorable process.[1]

Reaction Pathway

The synthesis typically proceeds by reacting 2-chloro-3-nitropyridine with piperidine. The lone pair of electrons on the nitrogen atom of piperidine acts as the nucleophile, attacking the electron-deficient carbon at the 2-position of the pyridine ring. This is followed by the elimination of the chloride leaving group, resulting in the formation of 3-Nitro-2-(piperidin-1-YL)pyridine.

Figure 1: General synthetic scheme for 3-Nitro-2-(piperidin-1-YL)pyridine.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine, based on established procedures for similar nucleophilic aromatic substitution reactions on nitropyridines.

Materials:

-

2-Chloro-3-nitropyridine

-

Piperidine

-

Anhydrous solvent (e.g., acetonitrile, ethanol, or DMF)

-

Base (e.g., potassium carbonate or triethylamine, optional, to scavenge HCl)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in the chosen anhydrous solvent.

-

Add piperidine (1.1-1.5 equivalents) to the solution. If desired, add a non-nucleophilic base (1.1-1.5 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3-Nitro-2-(piperidin-1-YL)pyridine can be purified by one of the following methods:

-

Recrystallization: This is a suitable method if the product is a solid. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be determined empirically.

-

Column Chromatography: For oily products or for achieving high purity, column chromatography on silica gel is recommended. The eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes is a good starting point.

Figure 2: Purification workflow for 3-Nitro-2-(piperidin-1-YL)pyridine.

Chemical Reactivity and Further Functionalization

The presence of the nitro group is a key feature of 3-Nitro-2-(piperidin-1-YL)pyridine, as it serves as a versatile handle for further chemical transformations.

Reduction of the Nitro Group

The most common and synthetically useful reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation opens up a vast array of possibilities for subsequent functionalization, such as amide bond formation, sulfonylation, and diazotization reactions.

Common Reducing Agents:

-

Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.

-

Metal-Acid Systems: Such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid.

-

Sodium Dithionite (Na₂S₂O₄): A milder reducing agent often used for sensitive substrates.

Representative Protocol for Nitro Group Reduction

The following is a general procedure for the reduction of the nitro group to an amine.

Materials:

-

3-Nitro-2-(piperidin-1-YL)pyridine

-

Reducing agent (e.g., SnCl₂·2H₂O)

-

Solvent (e.g., ethanol, ethyl acetate)

-

Acid (if required, e.g., concentrated HCl)

-

Base for workup (e.g., saturated sodium bicarbonate solution)

Procedure:

-

Dissolve 3-Nitro-2-(piperidin-1-YL)pyridine (1 equivalent) in the chosen solvent in a round-bottom flask.

-

Add the reducing agent (e.g., SnCl₂·2H₂O, 3-5 equivalents) portion-wise, as the reaction can be exothermic.

-

If using a metal-acid system, add the acid cautiously.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Upon completion, carefully neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) until the pH is basic.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-yl)pyridin-3-amine.

Applications in Drug Discovery and Medicinal Chemistry

The 3-Nitro-2-(piperidin-1-YL)pyridine scaffold is of particular interest to medicinal chemists due to the combination of structural motifs that are prevalent in many biologically active molecules.[1]

-

Piperidine Moiety: The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs. It can impart favorable physicochemical properties such as improved solubility and bioavailability.[1]

-

Pyridine Ring: The pyridine core is another common feature in pharmaceuticals, acting as a bioisostere for a phenyl ring and providing a site for hydrogen bonding.

-

Nitro Group (and its Amine Derivative): The nitro group can act as a hydrogen bond acceptor. Its reduction to an amine provides a crucial point for diversification, allowing for the synthesis of large libraries of compounds for screening.[1]

While specific biological activities for 3-Nitro-2-(piperidin-1-YL)pyridine itself are not extensively documented in publicly available literature, its derivatives are explored in various therapeutic areas. For instance, related nitropyridine derivatives have been investigated for their potential as urease inhibitors.

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Hazards of Precursors:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water. Never give anything by mouth to an unconscious person. Seek medical attention immediately.

Conclusion

3-Nitro-2-(piperidin-1-YL)pyridine is a synthetically accessible and versatile building block with significant potential in medicinal chemistry and materials science. Its straightforward synthesis via nucleophilic aromatic substitution and the reactivity of its nitro group make it an attractive starting point for the development of novel compounds. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with practical experimental guidance. As with any chemical research, a strong foundation in synthetic methodology, coupled with a commitment to safety, will be paramount to unlocking the full potential of this intriguing molecule.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 605297, 3-Nitro-2-(piperidin-1-YL)pyridine. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 126828762, 3-Nitro-2-(3-pyridin-2-ylpiperidin-1-yl)pyridine. [Link].

-

Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 26930-71-2 | 3-Nitro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemos.de [chemos.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 3-Nitro-2-(piperidin-1-yl)pyridine: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-nitro-2-(piperidin-1-yl)pyridine, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. We will delve into its precise chemical identity, including its IUPAC name and relevant synonyms. The core of this document focuses on a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution (SNAr), elucidating the mechanistic principles that ensure a successful reaction. Furthermore, we outline standard analytical procedures for the structural confirmation and purity assessment of the synthesized product. The guide also explores the known and potential applications of this compound, particularly as a versatile intermediate in the development of novel chemical entities. This document is intended for researchers, chemists, and professionals in the field of drug discovery and materials science, providing both theoretical grounding and practical, actionable methodologies.

Section 1: Chemical Identity and Physicochemical Properties

The foundational step in working with any chemical compound is to establish its unambiguous identity. 3-Nitro-2-(piperidin-1-yl)pyridine is a substituted nitropyridine, a class of compounds widely used as building blocks in organic synthesis.

The formal IUPAC Name for the compound is 3-nitro-2-(piperidin-1-yl)pyridine [1][2][3].

For clarity and cross-referencing, a list of common synonyms and database identifiers is provided below.

Table 1: Synonyms and Chemical Identifiers

| Type | Identifier | Source |

| Synonym | 3-Nitro-2-(1-piperidinyl)pyridine | PubChem[1][2] |

| Synonym | 2-(1-Piperidino)-3-nitropyridine | PubChem[2] |

| Synonym | 3'-Nitro-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl | PubChem[2] |

| CAS Number | 26930-71-2 | PubChem[1][2], Synblock[4] |

| PubChem CID | 605297 | PubChem[1] |

| ChEMBL ID | CHEMBL1550234 | PubChem[1][2] |

| MDL Number | MFCD00835019 | Synblock[4] |

A summary of key physicochemical properties, computed by PubChem, is essential for experimental planning, including solvent selection and safety assessments.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃N₃O₂ | PubChem[1][2], Synblock[4] |

| Molecular Weight | 207.23 g/mol | PubChem[2], Synblock[4] |

| XLogP3-AA | 2 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Topological Polar Surface Area | 62 Ų | PubChem[2] |

Section 2: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route for synthesizing 3-nitro-2-(piperidin-1-yl)pyridine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the pyridine ring system when substituted with a strong electron-withdrawing group.

Mechanistic Rationale

The synthesis involves the reaction of a suitable 2-halopyridine, typically 2-chloro-3-nitropyridine, with piperidine[5]. The choice of this starting material is strategic for several reasons:

-

Activation: The nitro group (-NO₂) at the 3-position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the pyridine ring, particularly at the ortho (C2) and para (C4) positions[6]. This electron deficiency makes the C2 carbon highly susceptible to attack by nucleophiles.

-

Leaving Group: The chlorine atom at the C2 position is a good leaving group, facilitating the substitution reaction.

-

Nucleophile: Piperidine is a secondary amine and a potent nucleophile, capable of efficiently attacking the activated aromatic ring[7].

The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted during this stage but is restored upon the expulsion of the chloride leaving group, driving the reaction to completion[7][8].

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: General workflow for the synthesis and purification of 3-nitro-2-(piperidin-1-yl)pyridine.

Section 3: Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and characterization of 3-nitro-2-(piperidin-1-yl)pyridine.

Synthesis Protocol

Materials and Equipment:

-

2-Chloro-3-nitropyridine (1.0 eq)

-

Piperidine (1.2 eq)

-

Anhydrous Ethanol (or other suitable solvent like DMF, Acetonitrile)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and dissolve it in anhydrous ethanol.

-

Nucleophile Addition: Add piperidine (1.2 eq) to the solution dropwise while stirring. The use of a slight excess of the amine helps to drive the reaction to completion.

-

Reaction Conditions: Heat the mixture to reflux and maintain stirring. The reaction progress should be monitored by TLC, observing the consumption of the 2-chloro-3-nitropyridine spot and the appearance of a new, typically more polar, product spot.

-

Workup - Isolation: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Workup - Extraction: Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine to remove any remaining piperidine and inorganic salts.

-

Workup - Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude product, which typically appears as a yellow or orange solid.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 3-nitro-2-(piperidin-1-yl)pyridine.

Analytical Characterization

To confirm the identity and purity of the final product, a suite of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic signals for the pyridine ring protons and the piperidine ring protons, with integrations corresponding to the correct number of hydrogens. The ¹³C NMR will confirm the number of unique carbon environments[3].

-

Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated exact mass of C₁₀H₁₃N₃O₂ (207.1008)[2][3].

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Expect strong characteristic absorption bands for the N-O stretching of the nitro group (typically around 1520-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-N stretching vibrations.

Section 4: Applications and Research Significance

While direct biological applications of 3-nitro-2-(piperidin-1-yl)pyridine itself are not extensively documented in mainstream literature, its true value lies in its role as a versatile chemical intermediate. The piperidine and nitropyridine motifs are prevalent in a vast number of pharmaceuticals and biologically active molecules[9].

Key areas of application include:

-

Precursor for Aminopyridines: The nitro group is readily reduced to an amino group (e.g., using SnCl₂, H₂/Pd-C)[5]. The resulting 2-(piperidin-1-yl)pyridin-3-amine is a valuable diamine building block for synthesizing more complex heterocyclic systems, such as imidazopyridines, which are explored in various therapeutic areas[5].

-

Scaffold for Drug Discovery: The piperidine ring is a common scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates[9][10]. The 3-nitro-2-(piperidin-1-yl)pyridine structure serves as a starting point for creating libraries of novel compounds for screening against various biological targets.

-

Janus Kinase (JAK) Inhibitors: Related aminopiperidine structures are crucial intermediates in the synthesis of pharmaceutically active agents like Tofacitinib, a Janus kinase (JAK) inhibitor used in treating autoimmune diseases[11]. This highlights the importance of the substituted piperidine moiety in modern drug development.

The diagram below illustrates the potential synthetic utility of the title compound.

Caption: Synthetic utility of 3-nitro-2-(piperidin-1-yl)pyridine as a chemical intermediate.

Section 5: Safety and Handling

3-Nitro-2-(piperidin-1-yl)pyridine should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Consult the Material Safety Data Sheet (MSDS) for specific handling, storage, and disposal information before use. Nitrated organic compounds can be energetic and should be handled with caution, avoiding shock, friction, and excessive heat.

References

-

PubChem. 3-Nitro-2-(3-pyridin-2-ylpiperidin-1-yl)pyridine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. National Center for Biotechnology Information. [Link]

-

DC Chemicals. Reserpine hydrochloride|CAS 16994-56-2. [Link]

-

National Center for Biotechnology Information. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

-

Chemistry Stack Exchange. Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. [Link]

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. National Center for Biotechnology Information. [Link]

- Google Patents. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

YouTube. Nucleophilic Aromatic Substitutions. [Link]

-

MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

-

Synthesis and Functionalization of 3-Nitropyridines. [Link]

-

Home Sunshine Pharma. 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione CAS 827026-45-9. [Link]

-

ResearchGate. Scheme 1. General strategy for the synthesis of piperidine derivatives. [Link]

-

Wikipedia. Piperidine. [Link]

-

Chem-Impex International. 3-Amino-2-nitropyridine. [Link]

Sources

- 1. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. CAS 26930-71-2 | 3-Nitro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 5. Page loading... [guidechem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Piperidine - Wikipedia [en.wikipedia.org]

- 11. WO2014083150A1 - Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors - Google Patents [patents.google.com]

"3-Nitro-2-(piperidin-1-YL)pyridine" crystal structure analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-Nitro-2-(piperidin-1-YL)pyridine

Abstract

This technical guide provides a comprehensive framework for the single-crystal X-ray diffraction (SC-XRD) analysis of 3-Nitro-2-(piperidin-1-YL)pyridine, a heterocyclic compound of interest in medicinal and materials chemistry. While a public crystal structure is not available at the time of this writing, this document serves as a Senior Application Scientist's authoritative walkthrough of the essential methodologies, from synthesis and crystal growth to advanced structural interpretation. It is designed for researchers, scientists, and drug development professionals, emphasizing the causal reasoning behind experimental choices and the robust interpretation of crystallographic data. We will explore the anticipated molecular geometry, the probable supramolecular architecture governed by weak intermolecular forces, and the application of advanced analytical tools like Hirshfeld surface analysis to quantify the crystal packing environment.

Introduction: Rationale and Significance

The compound 3-Nitro-2-(piperidin-1-YL)pyridine (C₁₀H₁₃N₃O₂) incorporates several key functional moieties: a pyridine ring, a sterically demanding piperidine substituent, and an electron-withdrawing nitro group.[1][2] This unique combination imparts distinct electronic and steric properties, making it a valuable scaffold in chemical research.[3] The piperidine motif is a privileged structure in medicinal chemistry, often improving the physicochemical properties of drug candidates, while the nitro-aromatic system is a well-known pharmacophore and a versatile synthetic intermediate.[4]

Understanding the three-dimensional structure of this molecule at the atomic level is paramount. Crystal structure analysis provides definitive insights into:

-

Molecular Conformation: The precise bond lengths, bond angles, and torsional angles that define the molecule's shape.

-

Stereochemistry: The spatial arrangement of atoms, including the conformation of the flexible piperidine ring.

-

Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, van der Waals forces) that dictate how molecules pack together in the solid state.[5][6][7]

This information is critical for structure-activity relationship (SAR) studies, computational modeling, polymorphism screening, and formulation development, where solid-state properties directly impact a drug's stability, solubility, and bioavailability.

Part I: Synthesis and High-Quality Crystal Growth

Synthesis Protocol

The synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine is typically achieved via a nucleophilic aromatic substitution (SₙAr) reaction. The electron-withdrawing nitro group at the 3-position activates the 2-position of the pyridine ring, making it susceptible to nucleophilic attack by piperidine.[8]

Exemplary Protocol:

-

Reactant Charging: To a round-bottom flask, add 2-chloro-3-nitropyridine (1.0 eq) and anhydrous acetonitrile.

-

Nucleophile Addition: Add piperidine (1.5 eq) to the solution. The excess piperidine acts as both the nucleophile and a base to neutralize the HCl byproduct.

-

Reaction: Heat the mixture to reflux (approx. 82°C) and monitor by TLC until the starting material is consumed (typically 10-14 hours).

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM) and washed with a saturated NaHCO₃ solution and brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the pure compound.

Strategy for Growing Diffraction-Quality Single Crystals

The cornerstone of a successful SC-XRD analysis is a single, well-ordered crystal, typically 0.1-0.4 mm in size, free of cracks and defects. The choice of crystallization method is often empirical, but a logical approach based on the molecule's properties is crucial.

Experimental Protocol: Slow Evaporation

-

Rationale: This is the simplest method and often the first choice for moderately soluble, stable compounds. The gradual removal of solvent allows molecules to slowly deposit onto a growing lattice, promoting order.

-

Procedure:

-

Dissolve 5-10 mg of purified 3-Nitro-2-(piperidin-1-YL)pyridine in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like DCM/hexane) in a small, clean vial.

-

Loosely cap the vial or cover it with parafilm perforated with a few pinholes.

-

Place the vial in a vibration-free location at a constant temperature.

-

Monitor over several days for the formation of crystals. Pale-yellow, needle-like crystals are a common morphology for such compounds.[9]

-

Part II: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This section outlines the workflow for determining the crystal structure from a suitable single crystal.[10][11][12]

Experimental Workflow: From Crystal to Electron Density Map

The process involves mounting the crystal, collecting diffraction data, and processing that data to generate a file of reflection intensities that can be used for structure solution.

Data Collection and Processing

-

Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop) using cryo-protectant oil.[13]

-

Data Collection: The crystal is flash-cooled to a low temperature (typically 100-173 K) in a stream of nitrogen gas to minimize thermal motion.[13][14] Data is collected on a diffractometer (e.g., a Bruker Kappa APEX DUO or Oxford Diffraction Gemini) equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα radiation source.[13][14]

-

Data Reduction: The raw diffraction images are processed. Software like CrysAlisPro or Bruker's APEX suite integrates the reflection intensities, refines the unit cell parameters, and applies corrections for experimental factors (e.g., Lorentz-polarization and absorption).[14]

Structure Solution and Refinement

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using "direct methods" or dual-space algorithms, as implemented in programs like SHELXT.[13] These methods successfully phase the diffraction data to generate an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares techniques with software like SHELXL.[10][14] This iterative process optimizes the atomic coordinates, anisotropic displacement parameters (which model atomic vibrations), and other model parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[14]

The quality of the final refined structure is assessed by metrics such as the R1 factor, wR2, and Goodness-of-Fit (GooF).

Illustrative Crystallographic Data

The following table summarizes the kind of data one would expect to obtain and report in a standard Crystallographic Information File (CIF).

| Parameter | Expected Value / Description |

| Chemical Formula | C₁₀H₁₃N₃O₂ |

| Formula Weight | 207.23 g/mol |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | e.g., P2₁/c or Pca2₁ (common centrosymmetric/non-centrosymmetric) |

| a, b, c (Å) | Unit cell dimensions (e.g., a=8-12, b=10-15, c=15-20 Å) |

| α, β, γ (°) | Unit cell angles (e.g., α=γ=90°, β=95-105° for monoclinic) |

| Volume (ų) | ~1500-2000 |

| Z | Number of molecules per unit cell (typically 4 or 8) |

| Temperature (K) | 100(2) or 173(2) |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | > 10000 |

| Independent reflections | ~3000-5000 |

| Final R indices [I>2σ(I)] | R1 = 0.03-0.06, wR2 = 0.08-0.15 |

| Goodness-of-fit (S) | ~1.0 |

Part III: In-Depth Structural Interpretation

With a refined crystal structure, the focus shifts to chemical interpretation.

Analysis of Molecular Geometry

The primary structure reveals key conformational features:

-

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation.

-

Ring Torsion: Due to steric hindrance between the nitro group and the piperidine ring, the two moieties will not be coplanar. A significant torsion angle between the plane of the pyridine ring and the C-N-C plane of the piperidine linkage is anticipated.

-

Nitro Group Orientation: The nitro group will likely be slightly twisted out of the pyridine plane to minimize steric clashes.

Supramolecular Analysis: Intermolecular Interactions

The crystal packing is determined by a network of non-covalent interactions. For 3-Nitro-2-(piperidin-1-YL)pyridine, the key interactions are predicted to be weak C–H···O and C–H···N hydrogen bonds.

-

C–H···O Interactions: The two oxygen atoms of the nitro group are strong hydrogen bond acceptors. They are expected to form multiple weak hydrogen bonds with C–H donors from the pyridine and piperidine rings of neighboring molecules, playing a key role in the overall crystal packing.

-

C–H···N Interactions: The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor, likely interacting with aliphatic C–H groups from the piperidine rings of adjacent molecules.

Hirshfeld Surface Analysis

To visualize and quantify these subtle intermolecular interactions, Hirshfeld surface analysis is an invaluable tool.[15][16][17] This technique partitions the crystal space, defining a unique surface for each molecule where the contribution to the electron density from that molecule is equal to the contribution from all other molecules.[18]

Methodology using CrystalExplorer:

-

Input: A standard CIF file of the refined structure is loaded into the CrystalExplorer software.[17]

-

Surface Generation: A Hirshfeld surface is calculated for the molecule of interest.

-

d_norm Mapping: The surface is mapped with a normalized contact distance (d_norm). This property highlights regions of significant intermolecular contact.[19]

-

Red Spots: Indicate contacts shorter than the van der Waals radii sum, corresponding to the strongest interactions (e.g., hydrogen bonds).

-

White/Blue Regions: Indicate contacts at or longer than the van der Waals separation.[16]

-

-

2D Fingerprint Plots: These plots summarize all intermolecular contacts by plotting the distance from the surface to the nearest atom inside (dᵢ) versus outside (dₑ).[19] Decomposing the plot allows for the quantification of specific contact types (e.g., H···O, H···H, H···C), providing a percentage contribution of each interaction to the overall crystal packing.

For this molecule, the fingerprint plot would be expected to show prominent "spikes" corresponding to the C-H···O interactions, confirming their importance in the supramolecular assembly.

Conclusion

The structural analysis of 3-Nitro-2-(piperidin-1-YL)pyridine provides a clear example of how modern crystallographic techniques can deliver a wealth of chemical information from a single, high-quality crystal. This guide outlines an authoritative and robust workflow, from rational synthesis and crystal growth to sophisticated data analysis. The anticipated results—a chair-conformed piperidine ring, significant torsion relative to the nitro-pyridine system, and a crystal packing dominated by a network of weak C-H···O/N hydrogen bonds—provide a testable hypothesis for future experimental work. The methodologies detailed herein are fundamental to the fields of crystal engineering and drug development, where a precise understanding of the solid state is indispensable for designing materials and medicines with desired properties.

References

-

Kuleshova, L. N., & Zorky, P. M. (2022). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 12(11), 1599. [Link]

-

Gavezzotti, A. (2013). Intermolecular Interaction Energies in Molecular Crystals: Comparison and Agreement of Localized Møller–Plesset 2, Dispersion-Corrected Density Functional, and Classical Empirical Two-Body Calculations. The Journal of Physical Chemistry A, 117(24), 5124–5134. [Link]

-

Lu, T. (2019). Using Multiwfn and VMD to plot Hirshfeld surface to analyze intermolecular interaction in crystals. YouTube. [Link]

-

Lommerse, J. P. M., et al. (2017). Intermolecular Interactions in Crystals: Fundamentals of Crystal Engineering. Royal Society of Chemistry. [Link]

-

Venkatesan, P. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. YouTube. [Link]

-

Spackman, M. A., & Jayatilaka, D. (n.d.). The Hirshfeld Surface. CrystalExplorer. [Link]

-

Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311–2327. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?[Link]

-

Venkatesan, P. (2015). Intermolecular Interaction Analysis by using Crystal Explorer. YouTube. [Link]

-

University of the Witwatersrand. (n.d.). Supplementary Information Single Crystal X-Ray Diffraction. [Link]

-

MIT Department of Chemistry. (n.d.). Single-Crystal Diffraction. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Science Education Resource Center (SERC). [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

-

Spackman, M. A. (n.d.). Introduction to CrystalExplorer, Hirshfeld surfaces, interaction energies, energy frameworks and more. CrystalExplorer. [Link]

-

Tiekink, E. R. T., & Zukerman-Schpector, J. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(Pt 5), 457–459. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-2-(piperidin-1-YL)pyridine. PubChem. [Link]

-

Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PLOS ONE, 19(3), e0299690. [Link]

-

Zarghi, A., & Arfaei, S. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6978. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Nitro-2-(3-pyridin-2-ylpiperidin-1-yl)pyridine. PubChem. [Link]

-

Kumar, S., et al. (2011). 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link]

Sources

- 1. CAS 26930-71-2 | 3-Nitro-2-(piperidin-1-yl)pyridine - Synblock [synblock.com]

- 2. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. repository.ias.ac.in [repository.ias.ac.in]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-biostructure.com [creative-biostructure.com]

- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 12. Single crystal X-ray diffraction analysis [researchpark.spbu.ru]

- 13. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]

- 14. rsc.org [rsc.org]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. crystalexplorer.net [crystalexplorer.net]

- 18. crystalexplorer.net [crystalexplorer.net]

- 19. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Potential of 3-Nitro-2-(piperidin-1-YL)pyridine

This document provides a comprehensive framework for researchers, chemists, and drug development professionals to explore the potential biological activities of the novel chemical entity, 3-Nitro-2-(piperidin-1-YL)pyridine. This guide moves beyond a simple recitation of facts, offering a strategic, field-proven approach to systematically uncover and validate the therapeutic promise of this compound. We will dissect its structure, hypothesize potential activities based on established medicinal chemistry principles, and provide detailed, actionable protocols for its synthesis, characterization, and biological evaluation.

Introduction and Structural Rationale

The compound 3-Nitro-2-(piperidin-1-YL)pyridine (PubChem CID: 605297) is a heterocyclic molecule featuring a pyridine ring substituted with both a nitro group and a piperidine moiety.[1] While direct, extensive biological data for this specific compound is not yet prevalent in public literature, its constituent parts—the nitropyridine core and the piperidine scaffold—are well-established pharmacophores in numerous approved therapeutic agents. This structural composition provides a strong logical foundation for hypothesizing its potential biological activities.

-

The Nitropyridine Core: Nitropyridines are versatile precursors in the synthesis of a wide range of biologically active molecules.[2] The electron-withdrawing nature of the nitro group can facilitate nucleophilic substitution reactions and is a key feature in compounds designed for various therapeutic targets, including anticancer and antimicrobial applications.[2][3] For instance, nitropyridine derivatives have been investigated as inhibitors of Janus kinase 2 (JAK2), a key enzyme in cytokine signaling pathways.[2]

-

The Piperidine Scaffold: The piperidine ring is a quintessential "privileged scaffold" in medicinal chemistry.[4] Its presence in a molecule can enhance druggability by improving physicochemical properties such as solubility and bioavailability, while also providing a stable, three-dimensional structure for optimal interaction with biological targets.[5][6] This motif is integral to drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[4][7]

The fusion of these two moieties in 3-Nitro-2-(piperidin-1-YL)pyridine presents a compelling case for investigation. The piperidine ring at the 2-position of the pyridine suggests a potential for interaction with targets that recognize amine-containing ligands, while the nitro group at the 3-position modulates the electronic properties of the pyridine ring and offers a potential site for metabolic transformation or specific molecular interactions.

Physicochemical Properties

A foundational understanding of a compound's properties is critical for designing relevant biological assays.

| Property | Value | Source |

| Molecular Formula | C10H13N3O2 | PubChem[1] |

| Molecular Weight | 207.23 g/mol | PubChem[1] |

| IUPAC Name | 3-nitro-2-piperidin-1-ylpyridine | PubChem[1] |

| SMILES | C1CCN(CC1)C2=C(C=CC=N2)[O-] | PubChem[1] |

Synthesis and Characterization: Establishing a Foundational Workflow

Reproducible and high-purity synthesis is the bedrock of any drug discovery program. The most logical and well-precedented route to 3-Nitro-2-(piperidin-1-YL)pyridine is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is validated by similar syntheses where 2-chloro-3-nitropyridine is reacted with piperazine.[8]

Caption: Proposed workflow for synthesis and characterization.

Detailed Synthesis Protocol

-

Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile (10 mL/mmol), add piperidine (1.2 eq) and potassium carbonate (K2CO3) (2.0 eq) as a base.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and excess piperidine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product using column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the isolated product using:

-

¹H and ¹³C NMR: To verify the chemical structure and proton/carbon environments.

-

LC-MS: To confirm the molecular weight.

-

HPLC: To determine the purity, which should be >95% for use in biological assays.

-

Hypothesized Biological Activities & Validation Strategy

Based on the structural analysis, we can prioritize several therapeutic areas for investigation. The following sections outline these potential activities and provide a clear, tiered experimental strategy for validation.

Caption: A tiered approach for biological activity screening.

Potential Anticancer Activity

Rationale: Both nitropyridine and piperidine scaffolds are prevalent in anticancer agents.[4][9] The structure suggests potential for kinase inhibition or general cytotoxicity.

Experimental Protocol: Cell Viability (MTT Assay)

-

Cell Plating: Seed human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Treatment: Prepare a stock solution of 3-Nitro-2-(piperidin-1-YL)pyridine in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent toxicity.

-

Incubation: Replace the medium in the wells with the drug-containing medium. Include wells with vehicle control (DMSO only) and untreated controls. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Hypothetical Data Presentation

| Cell Line | IC50 (µM) for Compound X | IC50 (µM) for Doxorubicin (Control) |

| MCF-7 | 5.2 ± 0.4 | 0.8 ± 0.1 |

| HCT-116 | 8.9 ± 0.7 | 1.1 ± 0.2 |

| A549 | 12.1 ± 1.1 | 1.5 ± 0.3 |

Next Steps: If significant cytotoxicity is observed, further studies should include apoptosis assays (Annexin V/PI staining) and cell cycle analysis to elucidate the mechanism of cell death.

Potential Antimicrobial and Antifungal Activity

Rationale: Derivatives of 2-amino-3-nitropyridine have reported antimicrobial properties.[3] The piperidine moiety is also found in various antimicrobial agents.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Strain Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that results in the complete inhibition of visible growth, as determined by visual inspection or by measuring optical density.

Potential Enzyme Inhibitory Activity

Rationale: Structurally similar compounds, such as 1-(3-nitropyridin-2-yl)piperazine derivatives, have shown potent urease inhibitory activity.[8] The general structure is also reminiscent of scaffolds used in kinase and dipeptidyl peptidase IV (DPP4) inhibitors.[2][11]

Experimental Protocol: Urease Inhibition Assay (Example)

-

Assay Buffer Preparation: Prepare a phosphate buffer (e.g., 100 mM, pH 7.4) containing urea (substrate) and phenol red (pH indicator).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, Jack bean urease enzyme solution, and varying concentrations of the test compound (or the standard inhibitor, thiourea).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 30°C) for a set period (e.g., 15 minutes).

-

Reaction Monitoring: The enzymatic hydrolysis of urea produces ammonia, which increases the pH and causes a color change of the phenol red indicator (from yellow to pink/red).

-

Data Acquisition: Measure the rate of change in absorbance at 560 nm using a plate reader in kinetic mode.

-

Analysis: Calculate the percentage of inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value.

Conclusion and Future Directions

3-Nitro-2-(piperidin-1-YL)pyridine stands as a promising candidate for biological investigation due to its hybrid structure, which combines two medicinally relevant scaffolds. The strategic framework outlined in this guide provides a clear and robust pathway for its synthesis, characterization, and systematic evaluation. The initial focus should be on broad in vitro screening for anticancer, antimicrobial, and enzyme inhibitory activities. Positive results from these primary assays will then dictate the direction of more in-depth mechanistic studies and eventual progression to in vivo models. By adhering to this logical, evidence-based approach, the scientific community can efficiently unlock the full therapeutic potential of this intriguing molecule.

References

- 2-Amino-3-nitropyridine: Comprehensive Overview and Applic

- Structure–activity relationship of piperidine derivatives with... (n.d.).

- 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2. (n.d.). PubChem, NIH.

- Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. (n.d.). PubMed.

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- CAS 26930-71-2 | 3-Nitro-2-(piperidin-1-yl)pyridine. (n.d.). Synblock.

- 3-Nitropyridin-2-ylamine | C5H5N3O2. (n.d.). PubChem, NIH.

- Structure activity relationship. (n.d.).

- Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PMC, PubMed Central.

- Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.).

- 3-Nitro-2-(piperidin-1-YL)pyridine | 26930-71-2. (n.d.). Benchchem.

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD.

- Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (2024).

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed.

Sources

- 1. 3-Nitro-2-(piperidin-1-YL)pyridine | C10H13N3O2 | CID 605297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. ijnrd.org [ijnrd.org]

- 8. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

Navigating the Discovery Landscape: A Technical Guide to Screening 3-Nitro-2-(piperidin-1-YL)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Nitropyridine-Piperidine Scaffold

The convergence of the nitropyridine and piperidine moieties in a single molecular entity, such as 3-Nitro-2-(piperidin-1-YL)pyridine, presents a compelling starting point for drug discovery campaigns. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for three-dimensional diversification.[1][2] The electron-withdrawing nature of the nitro group on the pyridine ring can significantly influence the molecule's electronic properties and potential interactions with biological targets. Nitropyridine derivatives have been explored for a range of biological activities, including as precursors for various bioactive compounds.[3]

This guide provides an in-depth analysis of the availability of 3-Nitro-2-(piperidin-1-YL)pyridine for screening purposes, outlines protocols for its acquisition and quality control, and presents a comprehensive workflow for its integration into high-throughput screening (HTS) campaigns to identify novel biological activities.

Section 1: Availability and Procurement of 3-Nitro-2-(piperidin-1-YL)pyridine

While 3-Nitro-2-(piperidin-1-YL)pyridine is not currently listed as a standard component of major commercially available pre-plated screening libraries, it is readily accessible as a catalog chemical from multiple suppliers. This allows for its direct purchase and subsequent inclusion in custom screening decks or for focused follow-up studies.

Table 1: Chemical and Physical Properties of 3-Nitro-2-(piperidin-1-YL)pyridine

| Property | Value |

| CAS Number | 26930-71-2 |

| Molecular Formula | C₁₀H₁₃N₃O₂ |

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 3-nitro-2-(piperidin-1-yl)pyridine |

Table 2: Sourcing Options for 3-Nitro-2-(piperidin-1-YL)pyridine

| Supplier Type | Availability | Typical Format | Considerations |

| Chemical Catalog Vendors | Readily available | Dry powder (mg to g scale) | Purity confirmation is essential. |

| Custom Synthesis Services | Available on request | mg to kg scale | Higher cost, but allows for analog synthesis. |

| Screening Library Providers | Not typically in pre-plated libraries | Can be ordered for custom plating | Inquire about their compound management services for integration. |

Section 2: Essential Quality Control for Screening Compounds

Prior to initiating any screening campaign, rigorous quality control (QC) is paramount to ensure the integrity of the data generated. The primary objective of QC is to verify the identity, purity, and concentration of the compound.

Protocol 1: Comprehensive Quality Control of 3-Nitro-2-(piperidin-1-YL)pyridine

1. Identity Confirmation:

- Method: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

- Procedure:

- Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

- Acquire a high-resolution mass spectrum to confirm the molecular weight.

- Record ¹H and ¹³C NMR spectra to confirm the chemical structure.

- Causality: These methods provide unambiguous confirmation of the compound's identity, preventing the screening of incorrect molecules.

2. Purity Assessment:

- Method: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV detector and a mass spectrometer (LC-MS).

- Procedure:

- Develop a suitable chromatographic method to separate the compound from potential impurities.

- Analyze the compound and determine the peak area percentage of the main component.

- Trustworthiness: A purity level of >95% is generally recommended for HTS to minimize the risk of false positives or negatives arising from contaminants.[4]

3. Solubility Determination:

- Method: Kinetic or thermodynamic solubility assays.

- Procedure:

- Prepare a high-concentration stock solution in DMSO.

- Add the stock solution to an aqueous buffer to the desired final concentration.

- Measure the amount of soluble compound using a suitable analytical technique (e.g., HPLC-UV).

- Expertise: Understanding the compound's solubility is critical for designing robust assays and avoiding compound precipitation, which can lead to erroneous results.[5]

Section 3: A General Workflow for High-Throughput Screening

The following section outlines a generalized workflow for screening 3-Nitro-2-(piperidin-1-YL)pyridine to identify potential biological activity. This workflow is adaptable to various assay formats and biological targets.

Caption: A generalized workflow for the screening of 3-Nitro-2-(piperidin-1-YL)pyridine.

Protocol 2: Hypothetical Primary Screening Assay - Cellular Viability in a Cancer Cell Line

This protocol describes a representative primary screen to assess the cytotoxic or anti-proliferative effects of 3-Nitro-2-(piperidin-1-YL)pyridine on a cancer cell line (e.g., HeLa).

1. Cell Culture and Seeding:

- Culture HeLa cells in appropriate media and conditions.

- Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

- Dispense 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight.

2. Compound Treatment:

- Prepare an intermediate dilution of the 3-Nitro-2-(piperidin-1-YL)pyridine stock solution in cell culture media.

- Add the compound to the cells at a final concentration of 10 µM. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.

- Incubate for 48 hours.

3. Viability Assessment (MTT Assay):

- Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

- Remove the media and add 100 µL of DMSO to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a plate reader.

4. Data Analysis and Hit Identification:

- Calculate the percentage of cell viability relative to the vehicle control.

- Define a hit threshold (e.g., >50% inhibition of cell viability).

- Compounds meeting this criterion are considered primary hits.

Section 4: Hit Validation and Mechanistic Elucidation

A primary hit from a single-concentration screen requires further validation to confirm its activity and rule out artifacts.

1. Dose-Response Confirmation:

- Rationale: To confirm the activity of the primary hit and determine its potency (IC₅₀ or EC₅₀ value).

- Method: Perform the primary assay with a range of compound concentrations (e.g., 10-point, 3-fold serial dilution).

2. Orthogonal Assays:

- Rationale: To confirm the biological effect using a different assay methodology, thereby reducing the likelihood of technology-specific artifacts.

- Example: If the primary assay was an MTT assay, an orthogonal assay could be a cell-based caspase-3/7 activation assay to specifically measure apoptosis.

3. Structure-Activity Relationship (SAR) by Catalog:

- Rationale: To gain initial insights into the SAR of the hit compound.

- Method: Procure and test commercially available analogs of 3-Nitro-2-(piperidin-1-YL)pyridine with variations in the substitution pattern on either the pyridine or piperidine ring.

Section 5: Hypothetical Signaling Pathway and Mechanism of Action

While the specific biological target of 3-Nitro-2-(piperidin-1-YL)pyridine is unknown, compounds containing the piperidine scaffold have been shown to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] For instance, certain piperidine derivatives have been investigated as inhibitors of Janus kinase (JAK) signaling pathways, which are implicated in inflammatory diseases and cancer.[6]

Caption: A hypothetical mechanism of action for 3-Nitro-2-(piperidin-1-YL)pyridine as a JAK inhibitor.

Conclusion

3-Nitro-2-(piperidin-1-YL)pyridine represents a readily accessible starting point for chemical biology and drug discovery research. While not a standard component of off-the-shelf screening libraries, its commercial availability allows for its seamless integration into screening campaigns. By following rigorous quality control procedures and a systematic screening workflow, researchers can effectively explore the biological activity of this compound and its analogs, potentially uncovering novel therapeutic leads. The key to success lies in a methodical approach, from initial compound validation to in-depth hit characterization.

References

-

Kaserer, T., et al. (2015). Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. [Link]

-

PubChem. 3-Nitro-2-(piperidin-1-YL)pyridine. National Institutes of Health. [Link]

-

Crider, A. M., et al. (1980). Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. PubMed. [Link]

-

ResearchGate. Proposed QC guideline for drug combination screening. [Link]

-

MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

-

ResearchGate. Research progress on piperidine-containing compounds as agrochemicals. [Link]

-

PMC - NIH. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

-

ResearchGate. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. [Link]

- Google Patents. Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.

-

ScienceDirect. Research progress on piperidine-containing compounds as agrochemicals. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research progress on piperidine-containing compounds as agrochemicals [ccspublishing.org.cn]

- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quality Control of Quantitative High Throughput Screening Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

Synthesis of "3-Nitro-2-(piperidin-1-YL)pyridine" from 2-chloro-3-nitropyridine

Application Note & Protocol

Topic: Synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine from 2-chloro-3-nitropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine, a valuable building block in medicinal chemistry. The protocol details a robust method for the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with piperidine. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and describe methods for product characterization and analysis. This guide is designed to equip researchers with the technical knowledge and practical insights required for the successful and safe execution of this synthesis.

Introduction: The Significance of Substituted Nitropyridines

Pyridine-based compounds are a cornerstone of modern pharmacology, forming the structural core of numerous approved drugs.[1] The introduction of a nitro group onto the pyridine ring significantly alters its electronic properties, making it a versatile precursor for a wide array of functionalized heterocyclic systems.[1][2] The synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine is a prime example of leveraging the reactivity of nitropyridines to construct molecules of potential therapeutic interest. This protocol offers a reliable pathway to this compound, starting from commercially available materials.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The synthesis proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] This reaction is distinct from SN1 or SN2 reactions and is characteristic of aryl halides bearing strong electron-withdrawing groups.[4]

Causality Behind the Reaction:

-

Activation: The pyridine ring is inherently electron-deficient. The presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position further depletes the electron density of the ring, particularly at the ortho (C2, C4) and para (C6) positions. This heightened electrophilicity makes the ring susceptible to attack by nucleophiles.[4][5]

-

Nucleophilic Attack: Piperidine, a secondary amine, acts as a potent nucleophile. It attacks the electron-deficient carbon atom at the C2 position, which bears the chloride leaving group. This addition step temporarily disrupts the aromaticity of the ring.[3]

-

Intermediate Formation: The nucleophilic attack results in the formation of a resonance-stabilized, negatively charged tetrahedral intermediate known as a Meisenheimer complex.[4][5] The negative charge is effectively delocalized across the pyridine ring and onto the oxygen atoms of the nitro group, stabilizing the intermediate and facilitating its formation.

-

Rearomatization: The reaction concludes with the expulsion of the chloride ion (Cl⁻), a good leaving group. This step is typically fast and restores the aromaticity of the pyridine ring, yielding the final product, 3-Nitro-2-(piperidin-1-YL)pyridine.

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Materials, Reagents, and Safety

Reagent & Material Data

| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Physical State |

| 2-chloro-3-nitropyridine | C₅H₃ClN₂O₂ | 158.54 | 5470-18-8 | Yellow Solid |

| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | Colorless Liquid |

| Ethanol (Anhydrous) | C₂H₅OH | 46.07 | 64-17-5 | Colorless Liquid |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 121-44-8 | Colorless Liquid |

| 3-Nitro-2-(piperidin-1-YL)pyridine | C₁₀H₁₃N₃O₂ | 207.23 | 26930-71-2 | Solid |

Environment, Health & Safety (EHS) Precautions

This procedure involves hazardous materials and must be performed with strict adherence to safety protocols.

-

General Precautions:

-

All operations must be conducted inside a certified chemical fume hood with proper ventilation.[6][7]

-

A safety shower and eyewash station must be readily accessible.[8]

-

Avoid inhalation, ingestion, and skin/eye contact with all chemicals.[9][10]

-

Do not eat, drink, or smoke in the laboratory area.[8]

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.[7]

-

Hand Protection: Wear solvent-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.

-

Body Protection: A flame-resistant lab coat must be worn.

-

-

Reagent-Specific Hazards:

-

2-chloro-3-nitropyridine: Harmful if swallowed.[10][11] Causes skin and serious eye irritation.[10][12][13] May cause respiratory irritation.[11][13]

-

Piperidine: Highly flammable liquid and vapor.[14] Keep away from heat, sparks, and open flames.[9][14] Toxic in contact with skin and fatal if inhaled.[14] Causes severe skin burns and eye damage.[7][14]

-

Triethylamine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

-

-

Emergency & Waste Disposal:

-

Spills: In case of a spill, evacuate the area. For piperidine, remove all ignition sources.[8] Absorb the spill with a non-flammable material like sand or vermiculite and place it in a sealed container for hazardous waste disposal.[9]

-

Exposure: If on skin, immediately flush with plenty of water for at least 15 minutes.[10] If inhaled, move to fresh air.[10] In case of eye contact, rinse cautiously with water for several minutes.[10][12] Seek immediate medical attention for any exposure.

-

Disposal: Dispose of all chemical waste according to institutional and local regulations.

-

Detailed Experimental Protocol

This protocol outlines the synthesis of 3-Nitro-2-(piperidin-1-YL)pyridine on a laboratory scale.

Reaction Setup & Procedure

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq, e.g., 1.58 g, 10 mmol).

-

Solvent Addition: Add anhydrous ethanol (e.g., 30 mL) to dissolve the starting material. Stir the mixture at room temperature.

-

Nucleophile Addition: To the stirring solution, add piperidine (1.2 eq, e.g., 1.19 mL, 12 mmol) dropwise via syringe.

-

Base Addition (Optional but Recommended): Add triethylamine (1.2 eq, e.g., 1.67 mL, 12 mmol). The base scavenges the HCl generated during the reaction, preventing the protonation of piperidine and driving the reaction to completion.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 2-chloro-3-nitropyridine spot indicates completion.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane (DCM, 50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of Hexanes:Ethyl Acetate.

-

Alternatively, the product can often be purified by recrystallization from a suitable solvent system like ethanol/water.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the synthesized 3-Nitro-2-(piperidin-1-YL)pyridine.

| Analysis Technique | Expected Observations |